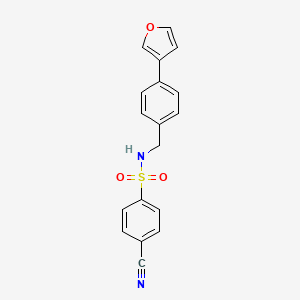

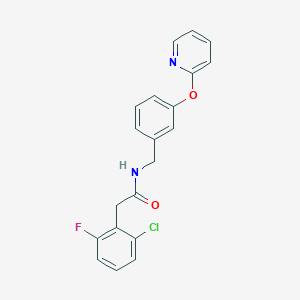

![molecular formula C29H26BrNO6 B3002868 2-[[7-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy]acetic acid CAS No. 2241139-51-3](/img/structure/B3002868.png)

2-[[7-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a complex molecule featuring a spirocyclic structure, which is a type of compound where two rings are joined at a single atom. The presence of a 5-oxa-2-azaspiro[3.4]octane core suggests that the molecule includes both oxygen and nitrogen atoms in a medium-sized ring system. The molecule also contains a fluorenylmethoxycarbonyl group, which is a protecting group commonly used in peptide synthesis, and a bromophenyl moiety, which indicates the presence of a bromine atom attached to a benzene ring. This structure is likely to have interesting chemical and physical properties due to the presence of these diverse functional groups.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, the synthesis of related compounds can offer insights. The synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid, as described in the first paper, involves regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% yield . This method could potentially be adapted for the bromophenyl component of the target compound. The second paper discusses the [3+2] cycloaddition of methylenelactams with nitrones to produce 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives . This cycloaddition approach might be relevant for constructing the spirocyclic part of the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds provides valuable information about the possible configuration of the target compound. The methoxy group in 2-(3-Bromo-4-methoxyphenyl)acetic acid is nearly coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . In the 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, the envelope conformations of the isoxazolidine rings lead to different orientations of the substituents, being pseudo-axial or pseudo-equatorial . These observations suggest that the target compound may also exhibit a complex three-dimensional structure with various substituent orientations.

Chemical Reactions Analysis

The bromophenyl group in the target compound is likely to be reactive due to the electron-withdrawing nature of the bromine atom, as indicated by the angles in the related compound . This could make it susceptible to nucleophilic aromatic substitution reactions. The presence of a lactam and a protecting group suggests that the compound could be involved in peptide coupling reactions, where the fluorenylmethoxycarbonyl group would be removed under acidic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the properties of similar structures. The strong O—H⋯O hydrogen-bonded dimers observed in the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid suggest that the target compound may also form hydrogen bonds, which could affect its solubility and melting point . The electron-donating and withdrawing properties of the substituents will influence the compound's reactivity and possibly its optical properties due to the potential for conjugation within the molecule .

科学的研究の応用

Synthesis and Chemical Properties

Spirocyclic Oxetane-Fused Benzimidazole Synthesis : A study by Gurry, McArdle, and Aldabbagh (2015) describes the synthesis of 2-oxa-7-azaspiro[3.5]nonane, a compound structurally related to the one . This synthesis involves spirocyclic oxetanes and their conversion into benzimidazoles, showcasing the chemical flexibility and potential applications of similar compounds (Gurry, McArdle, & Aldabbagh, 2015).

Electrophilic Amination of C-H-Acidic Compounds : Research by Andreae, Schmitz, Wulf, and Schulz (1992) involves the reactions of 1-oxa-2-azaspiro[2.5]octane with various C-H acids. The study highlights the potential for creating diverse chemical structures, including those similar to the compound (Andreae, Schmitz, Wulf, & Schulz, 1992).

Biological Applications

Hydrolysis and Acylation of Imino Groups : Belikov et al. (2013) examined the acid-catalyzed hydrolysis of compounds structurally related to the given chemical. Their work contributes to understanding the reactivity and potential applications of these compounds in biological contexts (Belikov et al., 2013).

Gabapentin-based Synthesis of Biologically Active Compounds : A study by Poor et al. (2018) explored the synthesis of N-cyclohexyl compounds using gabapentin, revealing the potential of using such spirocyclic structures in developing biologically active molecules (Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).

特性

IUPAC Name |

2-[[7-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26BrNO6/c30-20-7-5-6-19(12-20)29(36-14-26(32)33)15-28(37-18-29)16-31(17-28)27(34)35-13-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-12,25H,13-18H2,(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJZTAPYKIOOMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OCC1(C6=CC(=CC=C6)Br)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26BrNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

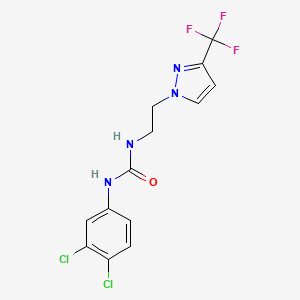

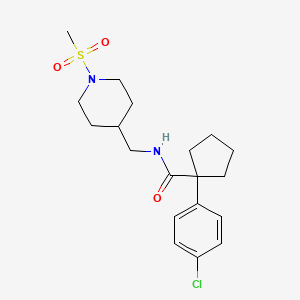

![(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B3002786.png)

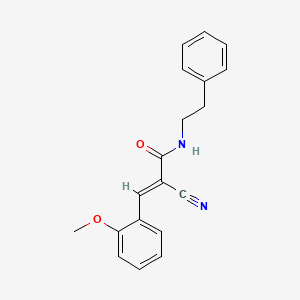

![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3002789.png)

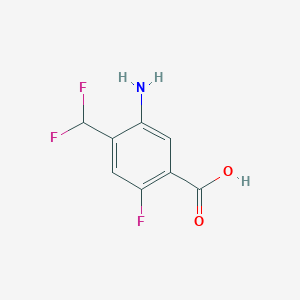

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3002791.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3002792.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3002797.png)

![4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B3002798.png)

![tert-butyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(methylsulfonyl)carbamate](/img/structure/B3002806.png)

![(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B3002808.png)